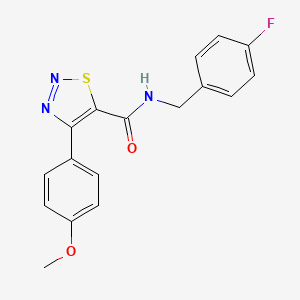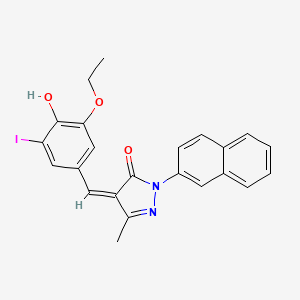![molecular formula C17H21N3O2S B6104286 N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)
N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, commonly known as DPA-714, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroimaging. DPA-714 is a ligand that binds to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes in the brain. In
Mecanismo De Acción
DPA-714 acts as a ligand for N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, which is a transmembrane protein located in the outer mitochondrial membrane. This compound is involved in cholesterol transport and steroid synthesis, but its expression is upregulated in activated microglia and astrocytes in response to neuroinflammation. Binding of DPA-714 to this compound can modulate its function and promote the release of anti-inflammatory cytokines, which can help to reduce neuroinflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in vitro and in vivo. In a study using a mouse model of multiple sclerosis, DPA-714 treatment reduced the number of activated microglia and astrocytes in the spinal cord and improved motor function. DPA-714 has also been shown to reduce oxidative stress and improve mitochondrial function in vitro. However, the precise biochemical and physiological effects of DPA-714 are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPA-714 in lab experiments is its specificity for N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, which allows for the visualization of activated microglia and astrocytes in the brain. DPA-714 is also relatively stable and can be labeled with a variety of isotopes for PET imaging. However, one limitation of using DPA-714 is its relatively low affinity for this compound compared to other ligands, which can limit its sensitivity in detecting low levels of neuroinflammation.
Direcciones Futuras
For DPA-714 research include investigating its potential as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. DPA-714 could also be used in combination with other imaging agents to provide a more comprehensive picture of neuroinflammation in vivo. Additionally, the development of new N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide ligands with higher affinity and specificity could improve the sensitivity of this compound imaging and lead to new insights into the role of neuroinflammation in neurological disorders.
Métodos De Síntesis
The synthesis of DPA-714 involves a multi-step process that begins with the reaction of 2,6-dimethylphenyl isothiocyanate with 4-hydroxy-6-propyl-2-pyrimidinethiol. The resulting intermediate is then reacted with ethyl bromoacetate to yield the final product, DPA-714. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DPA-714 has been primarily used in neuroimaging studies to visualize activated microglia and astrocytes in the brain. This is because N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is upregulated in these cells during neuroinflammation, making it a potential biomarker for neurodegenerative diseases such as Alzheimer's and Parkinson's. DPA-714 can be labeled with positron-emitting isotopes such as carbon-11 or fluorine-18 to create radiotracers that can be detected by positron emission tomography (PET) imaging. This allows researchers to non-invasively monitor the progression of neuroinflammation in vivo.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-4-6-13-9-14(21)20-17(18-13)23-10-15(22)19-16-11(2)7-5-8-12(16)3/h5,7-9H,4,6,10H2,1-3H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDBFSMBLRMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6104211.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6104222.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6104234.png)
![methyl (4-{1-[(2-furylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6104239.png)
![2-{4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104241.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104242.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![3-(2-fluorophenyl)-5-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6104253.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)

![2-[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6104318.png)